2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzo[d]thiazole ring, a pyridazine moiety, and a piperidine ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzo[d]thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.
Thioether Formation: The benzo[d]thiazole ring can then be reacted with an appropriate alkyl halide to form the thioether linkage.
Pyridazine Attachment: The pyridazine moiety can be introduced through nucleophilic substitution reactions using a suitable pyridazine derivative.
Piperidine Ring Introduction: Finally, the piperidine ring can be attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one: can be compared with other compounds containing benzo[d]thiazole, pyridazine, or piperidine moieties.
Benzo[d]thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Pyridazine Derivatives: Often studied for their potential as anti-inflammatory and cardiovascular agents.
Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-17(12-25-18-20-14-4-1-2-5-15(14)26-18)22-10-7-13(8-11-22)24-16-6-3-9-19-21-16/h1-6,9,13H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJQWQDFWKGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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